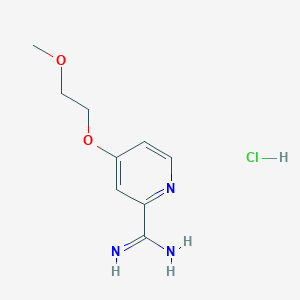
4-(2-Methoxyethoxy)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-(2-Methoxyethoxy)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 4-(2-methoxyethoxy)pyridine-2-carboximidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .
Análisis De Reacciones Químicas
4-(2-Methoxyethoxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include nickel catalysts, alkyl halides, and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)picolinimidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethoxy)picolinimidamide hydrochloride involves its role as a ligand in catalytic reactions. It interacts with nickel catalysts to facilitate cross-coupling reactions, enabling the formation of complex molecules . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of nickel and the specific reaction conditions.
Comparación Con Compuestos Similares
4-(2-Methoxyethoxy)picolinimidamide hydrochloride can be compared with similar compounds such as:
4-Methoxypicolinimidamide hydrochloride: This compound has similar applications in nickel-catalyzed reactions but differs in its molecular structure and specific properties.
Other pyridine carboxamidine ligands: These compounds share similar chemical properties and applications but may vary in their reactivity and specific uses.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and applications in various fields of research.
Propiedades
Número CAS |
1179359-73-9 |
|---|---|
Fórmula molecular |
C9H14ClN3O2 |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-4-5-14-7-2-3-12-8(6-7)9(10)11;/h2-3,6H,4-5H2,1H3,(H3,10,11);1H |
Clave InChI |
YDQIAKOWEWDGMK-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=NC=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
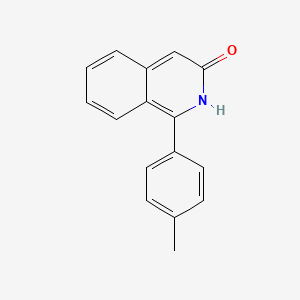
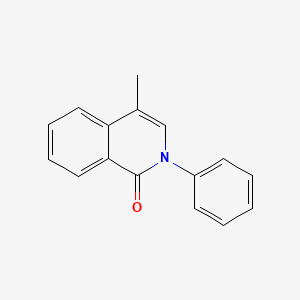
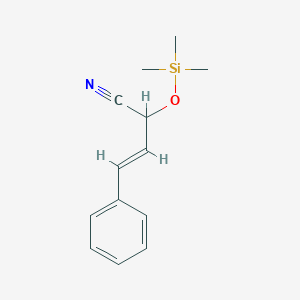

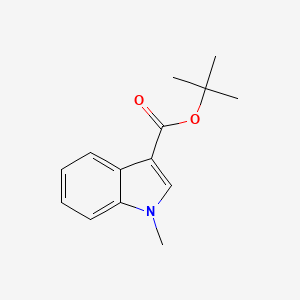
![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
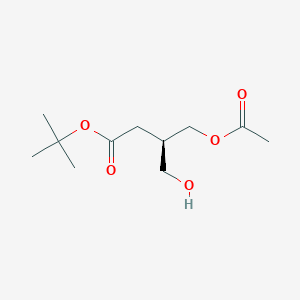
![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)
![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)
